Luteosporin
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Overview
Description
Luteosporin is a yellow granular crystal belonging to the polycyclic flavonoid plant secondary metabolites. It is widely found in Medlar (Lycium chinense) and medlar leaves . This compound has been isolated from fermentations of Penicillium chermesinum and is known for its inhibitory effects on porcine pancreatic phospholipase A2 (PLA2) .
Preparation Methods
Luteosporin can be synthesized through various methods. One common approach involves the fermentation of Penicillium chermesinum. The fermentation process includes the isolation and purification of the compound from the culture broth . Industrial production methods typically involve large-scale fermentation processes, followed by extraction and purification steps to obtain high-purity this compound.
Chemical Reactions Analysis
Luteosporin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It is a weakly acidic compound that is water-soluble at pH 7 and has a melting point greater than 300°C . Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Luteosporin has a wide range of scientific research applications. It is used in chemistry for studying the inhibition of phospholipase A2, an enzyme involved in the hydrolysis of fatty acid ester bonds . In biology, this compound is studied for its potential antimicrobial and cytotoxic activities . In medicine, it is explored for its anti-inflammatory properties due to its ability to inhibit the production of prostaglandins and leukotrienes . Additionally, this compound has applications in the food and textile industries as a natural pigment .
Mechanism of Action
The mechanism of action of luteosporin involves the inhibition of phospholipase A2 (PLA2). This enzyme catalyzes the hydrolysis of fatty acid ester bonds at the 2-position of 1,2-diacyl-sn-phosphoglycerides, leading to the production of arachidonic acid, which is a precursor for prostaglandins and leukotrienes . By inhibiting PLA2, this compound reduces the production of these inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Luteosporin is similar to other quinone compounds such as aflatoxin B1, sterigmatocystin, and luteoskyrin . it is unique in its specific inhibitory effects on porcine pancreatic phospholipase A2 . Other similar compounds include plastatin, which also inhibits PLA2 but with different potency and specificity . The uniqueness of this compound lies in its specific structure and the biological activities it exhibits.
Properties
Molecular Formula |
C28H18O12 |
---|---|
Molecular Weight |
546.4 g/mol |
IUPAC Name |
8-(6,7-dihydroxy-3-methyl-1,9,10-trioxo-3,4-dihydrobenzo[h]isochromen-8-yl)-6,7-dihydroxy-3-methyl-3,4-dihydrobenzo[h]isochromene-1,9,10-trione |
InChI |
InChI=1S/C28H18O12/c1-7-3-9-5-11(29)15-17(13(9)27(37)39-7)23(33)25(35)19(21(15)31)20-22(32)16-12(30)6-10-4-8(2)40-28(38)14(10)18(16)24(34)26(20)36/h5-8,29-32H,3-4H2,1-2H3 |
InChI Key |
LRSMMSOKJBQFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC(=C3C(=C2C(=O)O1)C(=O)C(=O)C(=C3O)C4=C(C5=C(C=C6CC(OC(=O)C6=C5C(=O)C4=O)C)O)O)O |
Origin of Product |
United States |
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